molecular formula C9H18N2 B136534 3-(Pyrrolidin-1-yl)piperidine CAS No. 144243-28-7

3-(Pyrrolidin-1-yl)piperidine

Cat. No. B136534
CAS RN: 144243-28-7
M. Wt: 154.25 g/mol
InChI Key: DSRVXZMXCPNZDO-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)piperidine is a conformationally rigid diamine that has significant importance in medicinal chemistry . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of 3-(Pyrrolidin-1-yl)piperidine can be achieved through the exhaustive catalytic hydrogenation of pyrrolylpyridine . This method is simpler and more cost-effective than the previously known six-stage modification of 3-hydroxypiperidine .


Molecular Structure Analysis

The molecular structure of 3-(Pyrrolidin-1-yl)piperidine is characterized by a pyrrolidine ring and its derivatives . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving 3-(Pyrrolidin-1-yl)piperidine are primarily centered around its synthesis. The exhaustive catalytic hydrogenation of pyrrolylpyridine is a key reaction in the synthesis of this compound .

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

properties

IUPAC Name

3-pyrrolidin-1-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRVXZMXCPNZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidin-1-yl)piperidine

Synthesis routes and methods

Procedure details

The fumarate of the title compound of Example 5 (2.00 g, 5.40 mmol) was suspended in CHCl3 (20 mL) and the solution was treated with CF3COOH (25 mL). TLC (solvent system A) indicated the reaction to be complete after 10 min at rt. The solvent was evaporated in vacuo and the residue was dissolved in cold (5° C.) 50% aqueous NaOH (100 mL) and extracted with CHCl3 (2×100 mL). The combined organic layer was dried (Na2SO4) and the solvent was evaporated in vacuo to give the title compound (0.80 g, quantitative) as a colorless oil. The HBr salt of the title compound crustallized from 2-propanol: mp 217°-218° C.; 1H-NMR (CDCl3) ∂ 3.22 (dm, Jgem +11 Hz, 1H), 2.94 (dm, Jgem +12 Hz, 1H), 2.48-2.62 (complex m, 6H), 1.98-2.11 (complex m, 2H), 1.65-1.82 (complex m, 6H), 1.30-1.54 (complex m, 2H); CIMS (calcd for C9H18N2): 155. Found (MH+): 155; Anal. (calcd for C9H20Br2N2): C, H, N.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyrrolidin-1-yl)piperidine
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3-(Pyrrolidin-1-yl)piperidine
Reactant of Route 6
3-(Pyrrolidin-1-yl)piperidine

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